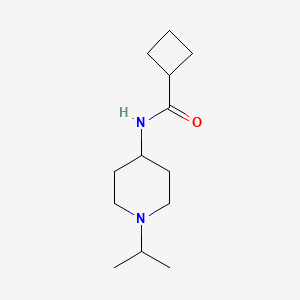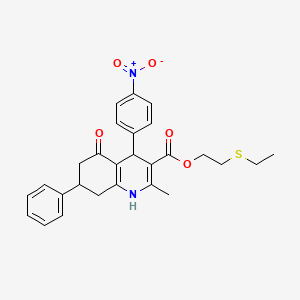![molecular formula C12H9Cl2NO B4928463 [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol
Vue d'ensemble
Description
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol, also known as SR-16157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood. However, studies have shown that it inhibits the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the formation of crosslinks in collagen and elastin fibers. This inhibition leads to a reduction in fibrosis and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has various biochemical and physiological effects. It has been shown to reduce collagen deposition and fibrosis in the liver, lungs, and heart. Additionally, it has been shown to decrease inflammation and oxidative stress in various tissues. These effects may be beneficial in the treatment of diseases such as liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has several advantages for lab experiments. It is stable and can be easily synthesized with high yield and purity. Additionally, it has been shown to have low toxicity in animal studies. However, it is important to note that the mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol. One area of interest is its potential use in the treatment of liver fibrosis and cirrhosis. Additionally, it may have applications in the treatment of pulmonary fibrosis and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol in humans, as well as its mechanism of action and potential side effects.
Conclusion
In conclusion, [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of LOXL2, which may be beneficial in the treatment of various diseases. Further research is needed to determine its safety and efficacy in humans and its potential applications in the treatment of liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Applications De Recherche Scientifique
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-2-1-8(6-12(11)14)9-3-4-15-10(5-9)7-16/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHNPVRJQGOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichloro-phenyl)-pyridine-2-yl]-methanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)